REACTION_SMILES
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[CH3:17][OH:18].[CH3:1][Si:2]([Cl:3])([CH3:4])[CH3:5].[F:6][c:7]1[c:8]([CH2:13][C:14](=[O:15])[OH:16])[cH:9][cH:10][cH:11][cH:12]1>>[CH3:1][O:16][C:14]([CH2:13][c:8]1[c:7]([F:6])[cH:12][cH:11][cH:10][cH:9]1)=[O:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)Cc1ccccc1F
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Name
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Type
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product
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Smiles
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COC(=O)Cc1ccccc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |